N-(2,2-difluoroethyl)pyridin-3-amine
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Overview
Description
N-(2,2-difluoroethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H8F2N2 It is characterized by the presence of a pyridine ring substituted with an amine group and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)pyridin-3-amine typically involves the reaction of pyridin-3-amine with 2,2-difluoroethyl halides under appropriate conditions. One common method is the nucleophilic substitution reaction where pyridin-3-amine reacts with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are common.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: Compounds with modified difluoroethyl groups.
Substitution: Derivatives with various substituents on the amine group.
Scientific Research Applications
N-(2,2-difluoroethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoroethyl)pyridin-3-amine
- N-(2,2,2-trifluoroethyl)pyridin-3-amine
- N-(2-chloroethyl)pyridin-3-amine
Uniqueness
N-(2,2-difluoroethyl)pyridin-3-amine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
1800112-14-4 |
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Molecular Formula |
C7H8F2N2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)5-11-6-2-1-3-10-4-6/h1-4,7,11H,5H2 |
InChI Key |
JCRZUJFKLUOXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCC(F)F |
Purity |
95 |
Origin of Product |
United States |
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